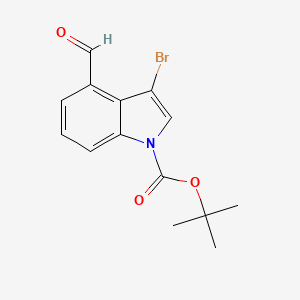![molecular formula C10H9FN2O B1441269 [3-(4-fluorophenyl)-1H-pyrazol-5-yl]methanol CAS No. 1137165-21-9](/img/structure/B1441269.png)
[3-(4-fluorophenyl)-1H-pyrazol-5-yl]methanol
Übersicht
Beschreibung
“[3-(4-fluorophenyl)-1H-pyrazol-5-yl]methanol” is a chemical compound with the molecular weight of 192.19 . It is also known by its IUPAC name [3-(4-fluorophenyl)-1H-pyrazol-5-yl]methanol .
Molecular Structure Analysis
The InChI code for “[3-(4-fluorophenyl)-1H-pyrazol-5-yl]methanol” is 1S/C10H9FN2O/c11-8-3-1-7(2-4-8)10-5-9(6-14)12-13-10/h1-5,14H,6H2,(H,12,13) .Physical And Chemical Properties Analysis
“[3-(4-fluorophenyl)-1H-pyrazol-5-yl]methanol” is a white amorphous powder . It should be stored at 0-8°C . Its melting point is 116-122°C .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Pyrazole derivatives, including [3-(4-fluorophenyl)-1H-pyrazol-5-yl]methanol, have been studied for their potential antimicrobial properties. These compounds can be synthesized through various chemical reactions and have shown effectiveness against a range of microbial strains. The presence of the fluorophenyl group may enhance the compound’s ability to interact with microbial enzymes or receptors, leading to inhibition of microbial growth .
Anti-Tuberculosis
The fight against tuberculosis (TB) has led researchers to explore pyrazole derivatives as potential anti-TB agents. The structural features of [3-(4-fluorophenyl)-1H-pyrazol-5-yl]methanol could be optimized to target Mycobacterium tuberculosis, the bacterium responsible for TB. Studies often involve the synthesis of a series of derivatives to identify the most effective compound against TB .
Anti-Inflammatory Properties
Inflammation is a biological response to harmful stimuli, and controlling it is crucial for treating various diseases. Pyrazole derivatives exhibit anti-inflammatory effects by modulating the activity of enzymes or signaling pathways involved in the inflammatory process. [3-(4-fluorophenyl)-1H-pyrazol-5-yl]methanol may contribute to this field by acting on specific inflammatory mediators .
Antioxidant Effects
Oxidative stress is implicated in many diseases, and antioxidants are vital in neutralizing free radicals. Pyrazole compounds have shown antioxidant capabilities, which could be harnessed in the development of new therapeutic agents. The electron-withdrawing fluorine atom in [3-(4-fluorophenyl)-1H-pyrazol-5-yl]methanol might enhance its antioxidant properties .
Anti-Tumor and Cytotoxicity
Cancer research has benefited from the discovery of pyrazole derivatives that exhibit anti-tumor and cytotoxic activities. These compounds can interfere with cancer cell proliferation and induce apoptosis. The specific structure of [3-(4-fluorophenyl)-1H-pyrazol-5-yl]methanol could be explored for its potential to act as an anti-cancer agent, particularly in targeting specific cancer cell lines .
Analgesic Effects
Pain management is a critical aspect of healthcare, and analgesics are used to relieve pain. Pyrazole derivatives have been investigated for their analgesic properties, which are believed to be mediated through the inhibition of pain-signaling pathways. The compound could be a candidate for the development of new pain-relief medications .
Anti-Breast Cancer Activity
Molecular docking studies have indicated that certain pyrazole derivatives can bind to human estrogen alpha receptors (ERα), which play a role in breast cancer. [3-(4-fluorophenyl)-1H-pyrazol-5-yl]methanol may have a binding affinity close to that of known ligands, suggesting its potential application in anti-breast cancer therapies .
Androgen Receptor Antagonism
Prostate cancer treatment often involves targeting the androgen receptor. A series of 3-(4-fluorophenyl)-1H-pyrazole derivatives have been synthesized and evaluated for their ability to act as androgen receptor antagonists. These compounds, including [3-(4-fluorophenyl)-1H-pyrazol-5-yl]methanol, could inhibit prostate cancer cell proliferation and downregulate prostate-specific antigen (PSA) levels, offering a promising approach to prostate cancer therapy .
Eigenschaften
IUPAC Name |
[3-(4-fluorophenyl)-1H-pyrazol-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c11-8-3-1-7(2-4-8)10-5-9(6-14)12-13-10/h1-5,14H,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNBRTFSCVVDMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-fluorophenyl)-1H-pyrazol-5-yl]methanol | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

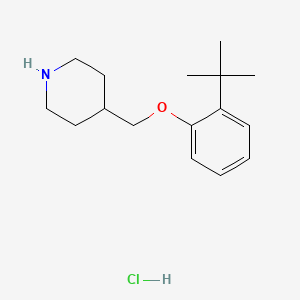
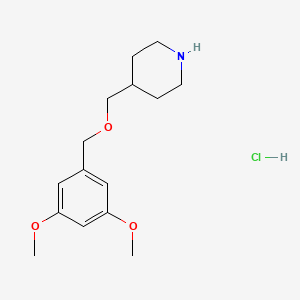
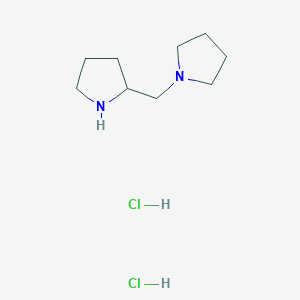
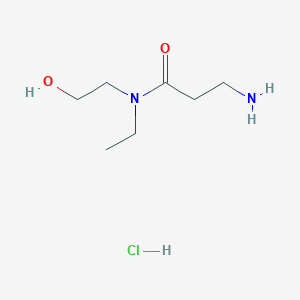
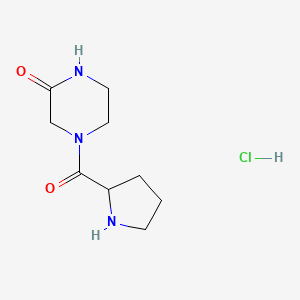

![4-[(2-Bromo-4-chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1441196.png)
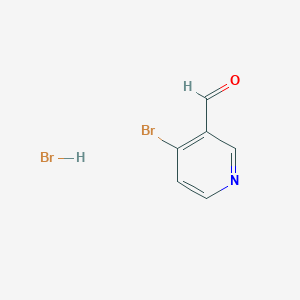

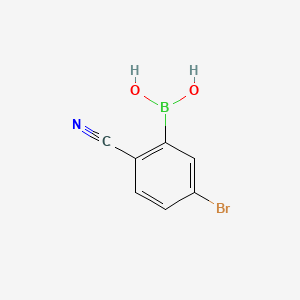
![2-p-Tolyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1441206.png)
![3-Bromoimidazo[1,2-a]pyridin-7-amine](/img/structure/B1441207.png)
![6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one](/img/structure/B1441208.png)
